Piperidin-1-yl(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
piperidin-1-yl(thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-10(9-5-4-8-13-9)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBKBORPFGGUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-thienylcarbonyl)- typically involves the reaction of piperidine with 2-thiophenecarbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of Piperidine, 1-(2-thienylcarbonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 1-(2-thienylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1-(2-thienylcarbonyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Piperidine, 1-(2-thienylcarbonyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between Piperidin-1-yl(thiophen-2-yl)methanone and its analogues:
| Compound Name | Molecular Formula | Substituents/Modifications | Key Properties/Applications | References |
|---|---|---|---|---|
| This compound (Target) | C₁₀H₁₃NOS | Unsubstituted piperidine and thiophene | Potential CNS activity; understudied | N/A |
| 2-(3-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone | C₁₁H₁₅NO₂S | Hydroxyl group on piperidine; ethanone backbone | Increased hydrophilicity; synthetic intermediate | |
| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | C₁₆H₁₄F₃N₃OS | Piperazine ring; trifluoromethylphenyl substituent | Enhanced receptor selectivity (e.g., 5-HT₁A) | |
| 1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine | C₁₇H₁₆N₃O₂S₂ | Oxadiazole ring; acetyl linker | Improved electronic properties; antimicrobial potential | |
| 4-(Azepan-1-yl)piperidin-1-ylmethanone–oxalic acid (1/1) | C₁₇H₂₃N₂OS·C₂H₂O₄ | Azepane ring; oxalic acid co-crystal | Enhanced crystallinity and stability |
Physicochemical and Pharmacological Comparisons
- Lipophilicity: The trifluoromethyl group in Compound 21 increases logP, favoring blood-brain barrier penetration, whereas the hydroxyl group in 2-(3-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone reduces logP, enhancing aqueous solubility .
- Receptor Binding : Piperazine-containing analogs (e.g., Compound 21) exhibit biased agonism at 5-HT₁A receptors, suggesting CNS applications . In contrast, oxadiazole derivatives (e.g., ) may target microbial enzymes due to their electron-deficient aromatic systems.
- Stability : Co-crystallization with oxalic acid () improves thermal stability, which is critical for pharmaceutical formulation.
Q & A
Q. What are the common synthetic routes for Piperidin-1-yl(thiophen-2-yl)methanone?
The compound is typically synthesized via Friedel-Crafts acylation , where thiophene reacts with a piperidine carbonyl chloride derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification is achieved using column chromatography with solvent systems like ethyl acetate/hexane. This method aligns with protocols used for structurally similar piperidinyl methanones .
Q. Which spectroscopic methods are optimal for characterizing this compound?
Q. How can researchers assess the compound's preliminary biological activity?
Standard antimicrobial assays (e.g., disk diffusion or microdilution) are used to evaluate activity against bacterial/fungal strains. Comparative studies with halogenated derivatives (e.g., fluoro or chloro analogs) can reveal structure-activity trends, as demonstrated in studies on related piperidinyl methanones .
Advanced Research Questions
Q. What crystallographic approaches resolve the 3D structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is performed using instruments like Bruker APEX-II, with SHELX programs (SHELXL/SHELXS) for structure refinement. Hydrogen bonding and torsion angles are analyzed using software like ORTEP-3. This methodology is validated in studies of analogous piperidine-thiophene hybrids .
Q. How can derivatives be designed to improve bioactivity?
- Structure-Activity Relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., halogens) to the thiophene ring to enhance antimicrobial potency, as shown in comparative analyses of fluorophenyl vs. chlorophenyl analogs .
- Computational docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., microbial enzymes) .
Q. How should researchers address discrepancies in biological activity data between studies?
Q. What computational models predict the compound's binding affinity to biological targets?
Molecular dynamics simulations and density functional theory (DFT) calculations can optimize geometries and electronic properties. For example, docking studies on 2-pyridone derivatives for COVID-19 targets provide a framework for modeling interactions .
Q. How can compound purity be ensured for sensitive assays?
Beyond NMR and TLC, advanced methods include:
- High-Performance Liquid Chromatography (HPLC) with UV detection.
- HRMS-coupled chromatography for trace impurity analysis, as described in synthesis protocols for related methanones .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
